3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a dichlorophenoxyacetyl moiety, and a fluorobenzoate ester. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves a multi-step process. The initial step often includes the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents such as thionyl chloride. This acyl chloride is then reacted with hydrazine to form the hydrazide intermediate. The next step involves the condensation of this hydrazide with 3-fluorobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate ester or the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or benzoate derivatives.
Scientific Research Applications
3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Cromolyn: A compound with similar structural motifs used in pharmaceuticals.
Uniqueness
3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is unique due to its combination of a hydrazinylidene group, dichlorophenoxyacetyl moiety, and fluorobenzoate ester. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its similar compounds.
Properties
Molecular Formula |
C22H15Cl2FN2O4 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C22H15Cl2FN2O4/c23-16-7-8-20(19(24)11-16)30-13-21(28)27-26-12-14-3-1-6-18(9-14)31-22(29)15-4-2-5-17(25)10-15/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
RXOWQVHCZNSWLE-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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